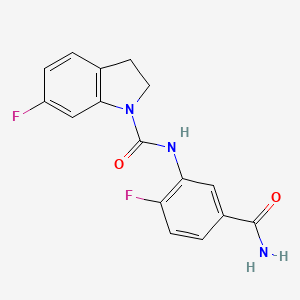

N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide, commonly known as CFTR modulator, is a small molecule drug that has been used in scientific research for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, leading to chronic lung infections, digestive problems, and infertility. CFTR modulators have shown promising results in improving the quality of life for CF patients by correcting the underlying genetic defect.

Mechanism of Action

N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators work by binding to specific sites on the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein and altering its conformation, which increases its activity. There are three classes of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators, each targeting a different type of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR mutation. Class I modulators target mutations that prevent the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein from being synthesized, while Class II modulators target mutations that prevent the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein from reaching the cell surface. Class III modulators target mutations that reduce the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein.

Biochemical and Physiological Effects:

N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been shown to have a number of biochemical and physiological effects in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. These drugs increase the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein, which regulates the transport of salt and water in and out of cells. This leads to improved lung function, reduced mucus production, and decreased risk of lung infections in this compound patients. N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have also been shown to improve digestive function and reduce the risk of intestinal blockages in this compound patients.

Advantages and Limitations for Lab Experiments

N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have several advantages for lab experiments. They are small molecule drugs that can be easily synthesized and modified for different applications. They have also been extensively studied for their effects on N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients, making them a well-established tool for this compound research. However, N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators also have some limitations for lab experiments. They are expensive and may not be readily available for all researchers. They may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulator research. One area of focus is the development of new N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators that can target a wider range of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR mutations. Another area of focus is the optimization of existing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators to improve their efficacy and reduce their side effects. Additionally, researchers are exploring the use of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators in combination with other drugs to enhance their therapeutic effects. Finally, researchers are investigating the potential use of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators in other diseases that involve ion transport defects, such as polycystic kidney disease and chronic obstructive pulmonary disease.

Synthesis Methods

The synthesis of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators involves a complex series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators is the Suzuki coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. Other methods, such as Buchwald-Hartwig amination and Sonogashira coupling, have also been used for synthesizing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators.

Scientific Research Applications

N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been extensively studied for their potential therapeutic effects in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. These drugs work by correcting the underlying genetic defect that causes this compound, which is a mutation in the cystic fibrosis transmembrane conductance regulator (N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR) gene. N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been shown to increase the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein, which regulates the transport of salt and water in and out of cells. This leads to improved lung function, reduced mucus production, and decreased risk of lung infections in this compound patients.

Properties

IUPAC Name |

N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2/c17-11-3-1-9-5-6-21(14(9)8-11)16(23)20-13-7-10(15(19)22)2-4-12(13)18/h1-4,7-8H,5-6H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMLZNKNFPAITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)F)C(=O)NC3=C(C=CC(=C3)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)

![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)

![N-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431461.png)

![N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431482.png)

![N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431489.png)

![9-[(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7431495.png)

![6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)

![2-[(3,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431521.png)

![N-[2-(4-chlorophenyl)cycloheptyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7431525.png)

![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431531.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431542.png)